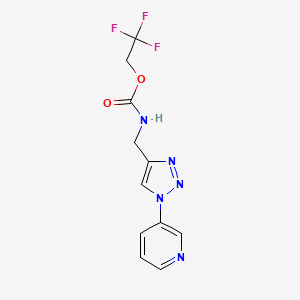

2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-[(1-pyridin-3-yltriazol-4-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5O2/c12-11(13,14)7-21-10(20)16-4-8-6-19(18-17-8)9-2-1-3-15-5-9/h1-3,5-6H,4,7H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBMGXRNMJXDEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2,2-Trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves the reaction of trifluoroethyl isocyanate with appropriate triazole derivatives. The method ensures high yields and purity of the final product.

Anticancer Properties

Research has indicated that compounds containing the trifluoroethyl group often exhibit significant anticancer activity. For instance, in a study conducted by the National Cancer Institute (NCI), various trifluoromethyl-containing carbamates were tested against multiple cancer cell lines. The results demonstrated notable activity against leukemia and lung cancer cell lines at a concentration of .

Table 1: Anticancer Activity of Trifluoroethyl Carbamates

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | Leukemia | 5.0 | Topoisomerase II inhibitor |

| B | Non-small cell lung cancer | 7.5 | Antimitotic agent |

| C | Renal cancer | 6.0 | DNA antimetabolite |

The biological activity of 2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate can be attributed to several mechanisms:

- Topoisomerase Inhibition : Compounds with similar structures have been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair .

- Antimitotic Activity : The compound may disrupt mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

- DNA Interference : It acts as a DNA antimetabolite by mimicking nucleotides and interfering with nucleic acid synthesis .

Case Studies

Several studies have highlighted the efficacy of trifluoroethyl derivatives in clinical settings:

- Study on Triazole Derivatives : A recent study evaluated a series of triazole derivatives for their anticancer properties. The compound under review showed promising results in inhibiting tumor growth in preclinical models .

- Fluorinated Compounds in Drug Design : Research indicates that the introduction of trifluoromethyl groups enhances metabolic stability and alters pharmacokinetics favorably. This modification is critical for increasing the bioavailability of drugs targeting cancer .

Comparison with Similar Compounds

The structural and functional attributes of 2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate can be contextualized against related carbamate- and triazole-containing analogs. Below is a detailed comparison based on substituent variations, synthetic routes, and physicochemical properties.

Substituent Variations on the Triazole Ring

Key Observations :

- Pyridine Position : Pyridin-3-yl substitution (target compound) contrasts with pyridin-2-yl (L4) or pyridin-4-yl analogs (). The 3-position may enhance π-π stacking in biological systems compared to 2- or 4-substituted pyridines .

- Fluorination: The trifluoroethyl group in the target compound increases electronegativity and lipophilicity relative to non-fluorinated carbamates (e.g., methyl carbamate in ).

- Triazole Linkage : The absence of a triazole in L4 simplifies synthesis but reduces opportunities for modular derivatization .

Key Observations :

- The target compound’s reliance on CuAAC ensures regioselectivity but may require post-synthetic purification to remove copper residues .

- Higher yields (e.g., 68% in ) are achievable with simpler carbamate substituents, whereas fluorinated or chiral analogs may require optimization .

Physicochemical and Pharmacological Properties

Key Observations :

Q & A

Q. What are the standard synthetic routes for preparing 2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate?

The compound is synthesized via a multi-step process. A common method involves reacting 2,2,2-trifluoroethanol with a carbamoyl chloride derivative under basic conditions (e.g., using triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Low temperatures (0–5°C) are critical to minimize side reactions. The pyridin-3-yl triazole moiety is typically pre-synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., 1H NMR to identify pyridinyl protons at δ 7.2–8.5 ppm and trifluoroethyl groups at δ 4.2–4.5 ppm) .

- Electrospray Ionization Mass Spectrometry (ESIMS) : To confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- X-ray Crystallography : For resolving stereochemical details, as demonstrated for structurally related triazole-carbamates .

Q. How stable is this compound under different storage conditions?

Stability studies recommend storing the compound in inert, moisture-free environments at –20°C. Degradation is accelerated by light, humidity, and acidic/basic conditions. Analytical monitoring via HPLC or LC-MS is advised to track purity over time .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Continuous flow synthesis techniques improve scalability and reproducibility. Automated systems enable precise control of reaction parameters (e.g., residence time, temperature) and reduce solvent waste. For example, flow reactors achieve >80% yield for similar trifluoroethyl carbamates by optimizing reagent mixing and minimizing exothermic side reactions .

Q. What strategies are effective for analyzing biological interactions of this compound?

- Surface Plasmon Resonance (SPR) : To measure binding affinity with target proteins (e.g., enzymes or receptors).

- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of ligand-target interactions.

- Cellular Assays : Use fluorogenic substrates or reporter gene systems to evaluate inhibition/activation in live cells .

Q. How can computational methods aid in understanding its mechanism of action?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding poses and stability in biological targets. Density Functional Theory (DFT) calculations assess electronic properties of the trifluoroethyl group, which may enhance binding via hydrophobic interactions .

Q. What are the key challenges in resolving contradictory bioactivity data across studies?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent systems). Mitigation strategies include:

- Standardizing assay protocols (e.g., using dimethyl sulfoxide (DMSO) at <1% v/v to avoid cytotoxicity).

- Validating results with orthogonal assays (e.g., enzymatic vs. cellular assays).

- Reporting full experimental details (e.g., buffer composition, cell lines) to enable reproducibility .

Q. What methodologies are suitable for studying environmental degradation pathways?

- LC-MS/MS : Identifies degradation products under hydrolytic or oxidative conditions.

- QSAR Modeling : Predicts ecotoxicity of breakdown products based on structural fragments.

- Microcosm Studies : Evaluate biodegradation in soil/water systems under controlled conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.